molecular formula C24H35FO6 B162861 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate CAS No. 1893-91-0

6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate

Cat. No. B162861
CAS RN: 1893-91-0
M. Wt: 438.5295032
InChI Key: XAEKFNIGPGAZHV-PNJMATSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate, also known as dexamethasone acetate, is a synthetic glucocorticoid steroid. It is widely used in medical research due to its potent anti-inflammatory and immunosuppressive properties. In

Mechanism of Action

Dexamethasone acetate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding then leads to the activation of various genes involved in the regulation of inflammation and immune responses. Specifically, 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate has been shown to inhibit the production of cytokines and chemokines, which are key mediators of inflammation and immune responses.
Biochemical and Physiological Effects
Dexamethasone acetate has a wide range of biochemical and physiological effects. It has been shown to increase the synthesis of proteins involved in gluconeogenesis, lipolysis, and proteolysis. Additionally, it can cause a decrease in the synthesis of proteins involved in the immune response, such as interleukins and interferons. It has also been shown to increase the reabsorption of sodium and water in the kidneys, leading to an increase in blood pressure.

Advantages and Limitations for Lab Experiments

Dexamethasone acetate is widely used in lab experiments due to its potent anti-inflammatory and immunosuppressive properties. It is commonly used to induce inflammation or immune responses in animal models, which can then be studied to gain a better understanding of the underlying mechanisms involved. However, it is important to note that the effects of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate can vary depending on the dose and duration of treatment, as well as the specific model being used.

Future Directions

There are many potential future directions for the use of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate in medical research. One area of interest is the development of new treatments for inflammatory and autoimmune diseases. Additionally, there is growing interest in the use of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate in the treatment of certain types of cancer, such as leukemia and lymphoma. Further research is needed to fully understand the mechanisms underlying these effects, as well as to identify potential side effects and limitations of the compound.

Synthesis Methods

The synthesis of 6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetatee acetate involves the reaction of prednisolone with acetic anhydride in the presence of sulfuric acid. The resulting product is then purified through a series of recrystallization and chromatography steps to obtain a highly pure form of the compound.

Scientific Research Applications

Dexamethasone acetate is widely used in medical research due to its potent anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis and asthma. Additionally, it has been shown to be effective in the treatment of certain types of cancer, such as leukemia and lymphoma.

properties

CAS RN

1893-91-0

Product Name

6beta-Fluoro-5alpha,17,21-trihydroxy-16alpha-methylpregnane-3,20-dione 21-acetate

Molecular Formula

C24H35FO6

Molecular Weight

438.5295032

IUPAC Name

[2-[(5R,6R,8R,9S,10R,13S,14S,16R)-6-fluoro-5,17-dihydroxy-10,13,16-trimethyl-3-oxo-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C24H35FO6/c1-13-9-18-16-10-19(25)23(29)11-15(27)5-7-21(23,3)17(16)6-8-22(18,4)24(13,30)20(28)12-31-14(2)26/h13,16-19,29-30H,5-12H2,1-4H3/t13-,16-,17+,18+,19-,21-,22+,23+,24?/m1/s1

InChI Key

XAEKFNIGPGAZHV-PNJMATSPSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3C[C@H]([C@]4(CC(=O)CC[C@@]4([C@H]3CC[C@@]2(C1(C(=O)COC(=O)C)O)C)C)O)F

SMILES

CC1CC2C3CC(C4(CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)F

Canonical SMILES

CC1CC2C3CC(C4(CC(=O)CCC4(C3CCC2(C1(C(=O)COC(=O)C)O)C)C)O)F

Other CAS RN

1893-91-0

Origin of Product

United States

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